N-butyl-2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}-N-methylacetamide
Description
Properties
IUPAC Name |
N-[1-[1-[2-[butyl(methyl)amino]-2-oxoethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-4-5-12-24(3)19(26)14-25-17-10-7-6-9-16(17)23-20(25)15(2)22-21(27)18-11-8-13-28-18/h6-11,13,15H,4-5,12,14H2,1-3H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHGVXHVDIZQPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}-N-methylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzimidazole with furylcarbonyl chloride to form an intermediate, which is then reacted with N-butyl-N-methylacetamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-butyl-2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of N-butyl-2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core allows it to bind effectively to these targets, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Physicochemical and Reactivity Trends
- Reactivity : The sulfanyl group in CAS 763093-79-4 may participate in redox reactions or metal coordination, absent in the target compound. This could lead to divergent degradation pathways in environmental or biological systems .
Implications of Lumping Strategies ()
Lumping strategies group structurally similar compounds (e.g., benzimidazole derivatives) to simplify reaction modeling. For instance, a reduction from 13 reactions to 5 was achieved by lumping three organic compounds (, Tables 3–4). While the target compound and its analogs might be lumped due to shared benzimidazole cores, their distinct substituents (e.g., butyl vs. sulfanyl) could lead to overlooked specificity in degradation rates or metabolite profiles .
Research Findings and Limitations
- Database Gaps : Public databases (e.g., ECHEMI, ) list analogs like CAS 763093-79-4 but lack detailed pharmacological or environmental data for the target compound.
- Structure-Activity Relationships (SAR): Minor modifications, such as replacing sulfur with oxygen in the linker, can drastically alter bioactivity. For example, sulfanyl groups often enhance binding to cysteine-rich enzyme active sites, whereas ether linkages (as in the target compound) may favor different targets.
Biological Activity
N-butyl-2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}-N-methylacetamide, with CAS number 919973-60-7, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight : 382.5 g/mol
- CAS Number : 919973-60-7
The structure features a benzimidazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that benzimidazole derivatives exhibit significant antimicrobial activity. A study focused on various benzimidazole compounds demonstrated their effectiveness against several bacterial strains, including:
-
Gram-negative bacteria :
- Pseudomonas aeruginosa
- Klebsiella pneumoniae
- Proteus vulgaris
-
Gram-positive bacteria :
- Staphylococcus aureus
- Staphylococcus epidermidis
In this study, this compound was tested alongside other derivatives. The results indicated that certain structural modifications led to enhanced antibacterial activity, suggesting a strong correlation between structure and efficacy .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that the presence of specific functional groups in the benzimidazole framework significantly influences biological activity. Key findings include:
- Hydrophobicity : Increased hydrophobic character often correlates with improved membrane penetration and antibacterial efficacy.
- Electron-withdrawing groups : The introduction of electron-withdrawing groups enhances the compound's ability to interact with bacterial enzymes.
The SAR studies emphasize the importance of molecular modifications in optimizing the biological activity of benzimidazole derivatives like this compound .
Case Studies and Research Findings
- Antibacterial Efficacy : In a comparative study, this compound exhibited a Minimum Inhibitory Concentration (MIC) comparable to established antibiotics against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. This suggests potential as a lead compound for further development .
- Toxicity Assessments : Toxicity evaluations using the Brine Shrimp Lethality Assay indicated that while some derivatives showed promising antibacterial properties, they also exhibited moderate toxicity levels. This highlights the need for careful consideration in drug development processes to balance efficacy and safety .
- Therapeutic Applications : The compound is being investigated for its potential role in treating infections caused by antibiotic-resistant bacteria. Its unique mechanism of action may offer new avenues for therapeutic interventions .
Q & A
Q. What are the recommended synthetic routes for N-butyl-2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}-N-methylacetamide, and what key intermediates are involved?
A multi-step synthesis is typically employed, leveraging benzimidazole and acetamide precursors. For example:
- Step 1 : React substituted 2-aminophenols with sulfonated acetyl chlorides to form benzimidazole intermediates .
- Step 2 : Introduce the furylcarbonylaminoethyl group via nucleophilic substitution or coupling reactions, similar to methods used for functionalized N-sulfonylamidines .
- Step 3 : Alkylation with N-butyl-N-methylacetamide under controlled conditions (e.g., reflux in aprotic solvents) .
Key intermediates include 2-aminobenzimidazole derivatives and substituted acetamides. Reaction yields depend on temperature, solvent polarity, and catalyst selection .
Q. How is the molecular structure of this compound characterized in academic research?
Structural elucidation involves:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm proton environments and carbon frameworks, particularly for the benzimidazole and acetamide moieties .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and spatial arrangement, as demonstrated for structurally related benzimidazole carboxamides .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹) .
Q. What in vitro assays are commonly used to screen this compound for biological activity?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi, measuring minimum inhibitory concentrations (MICs) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity and IC₅₀ values .
- Enzyme Inhibition : Fluorometric or colorimetric assays targeting kinases or proteases, using ATP/peptide substrates to quantify inhibition .
Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) are critical for validation .
Q. What analytical techniques ensure purity and stability during experimental workflows?
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase columns (C18) with UV detection at 254 nm to quantify purity (>95% is standard) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability under nitrogen/air atmospheres .
- Karl Fischer Titration : Monitors residual moisture in hygroscopic samples .
- Safety Protocols : Use fume hoods, PPE, and inert atmospheres during synthesis to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized for benzimidazole ring formation in this compound?
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions, as used in nitroarene cyclization studies .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of intermediates .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and improve yields .
Contradictory data in yield optimization may arise from competing side reactions (e.g., over-alkylation), requiring DoE (Design of Experiments) approaches .
Q. How can researchers resolve contradictions in reported biological activity data?
- Meta-Analysis : Compare datasets across studies, adjusting for variables like cell line passage number or assay incubation time .
- SAR Studies : Systematically modify substituents (e.g., furyl vs. phenyl groups) to isolate pharmacophoric features .
- Docking Simulations : Use AutoDock or Schrödinger to predict binding affinities against target proteins, cross-referencing with experimental IC₅₀ values .
Q. What computational methods predict the structure-activity relationship (SAR) of this compound?
- Molecular Dynamics (MD) Simulations : Analyze ligand-protein interactions over 100-ns trajectories to identify stable binding conformations .
- QSAR Modeling : Employ partial least squares (PLS) regression to correlate electronic descriptors (e.g., logP, HOMO/LUMO) with activity .
- Pharmacophore Mapping : Highlight essential features (e.g., hydrogen bond acceptors in the benzimidazole ring) using software like MOE .
Q. What challenges arise in X-ray crystallography for structural determination?
- Crystal Growth : Low solubility in common solvents (e.g., DMSO) may require vapor diffusion techniques .
- Disorder in Flexible Groups : The N-butyl chain or furyl moiety may require constrained refinement or alternative space groups .
- Data Resolution : Synchrotron radiation (λ = 0.7–1.0 Å) improves data quality for large unit cells .
Q. How can researchers validate compound stability under physiological conditions?
- pH Stability Studies : Incubate in buffers (pH 4–8) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Plasma Stability Assays : Expose to human plasma and quantify parent compound remaining using LC-MS/MS .
- Light Sensitivity Tests : Store samples under UV/visible light and track photodegradation products .
Q. How does the furylcarbonylaminoethyl group influence pharmacokinetic properties?
- Lipophilicity : The furyl group increases logP vs. phenyl analogs, enhancing membrane permeability but potentially reducing solubility .
- Metabolic Stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) assess susceptibility to oxidative metabolism .
- Protein Binding : Equilibrium dialysis with human serum albumin (HSA) quantifies binding affinity, impacting free drug concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
